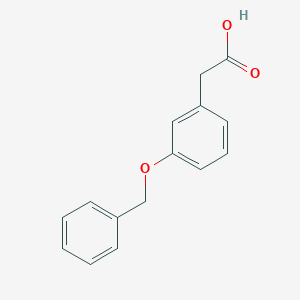

2-(3-(Benzyloxy)phenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenylmethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)10-13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZKAZNUCYYBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404655 | |

| Record name | [3-(Benzyloxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860-58-8 | |

| Record name | [3-(Benzyloxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Benzyloxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-(benzyloxy)phenyl)acetic acid

Introduction

2-(3-(benzyloxy)phenyl)acetic acid is a carboxylic acid derivative featuring a phenylacetic acid core. The defining characteristic of this molecule is the benzyl ether linkage at the meta-position of the phenyl ring. This structural motif makes it a valuable intermediate and building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Phenylacetic acid and its derivatives are known to be key components in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antibiotics[1]. The presence of the benzyloxy group offers a site for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and handling of this compound for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the foundation of any scientific investigation. The key identifiers and physicochemical properties of this compound are summarized below, providing a quantitative basis for its handling and application in experimental design.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | (3-Benzyloxyphenyl)acetic acid, 3-Benzyloxy phenyl acetic acid | [2] |

| CAS Number | 1860-58-8 | [2] |

| Molecular Formula | C₁₅H₁₄O₃ | [2] |

| Molecular Weight | 242.27 g/mol | [2] |

| Melting Point | 121-125 °C | [2] |

| Boiling Point | 418.4 °C at 760 mmHg | [2] |

| Density | 1.201 g/cm³ | [2] |

| Flash Point | 158.3 °C | [2] |

| InChI Key | LLZKAZNUCYYBQO-UHFFFAOYSA-N | |

| SMILES | OC(=O)Cc1cccc(OCc2ccccc2)c1 |

Synthesis and Reactivity

The most common and logical synthetic route to this compound is through the Williamson ether synthesis. This classic organic reaction provides a reliable method for forming the characteristic ether linkage[3][4].

Synthetic Pathway: Williamson Ether Synthesis

The synthesis involves the reaction of 3-hydroxyphenylacetic acid with a benzyl halide (e.g., benzyl bromide) in the presence of a suitable base. The reaction proceeds via an Sₙ2 mechanism, where the deprotonated phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide[3][4].

-

Rationale for Reagent Selection :

-

Starting Material : 3-Hydroxyphenylacetic acid is a readily available bifunctional molecule containing both a nucleophilic phenol and a carboxylic acid.

-

Alkylating Agent : Benzyl bromide is an excellent substrate for Sₙ2 reactions due to the primary nature of the halide and the stability of the transition state.

-

Base : A non-nucleophilic base such as potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the more acidic phenolic hydroxyl group over the carboxylic acid but is not so strong as to cause unwanted side reactions.

-

Solvent : A polar aprotic solvent like acetone or dimethylformamide (DMF) is preferred as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide and facilitating the Sₙ2 reaction.

-

Caption: Synthetic pathway for this compound via Williamson ether synthesis.

Experimental Protocol: Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxyphenylacetic acid (1.0 eq), potassium carbonate (1.5 eq), and acetone (10-15 mL per gram of starting material).

-

Addition of Reagent : While stirring, add benzyl bromide (1.1 eq) to the mixture.

-

Reflux : Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification : Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Recrystallization : The crude product can be further purified by recrystallization from a solvent system such as ethyl acetate/hexane to yield the final product as a white to off-white solid.

Reactivity Profile

The reactivity of this compound is governed by its two primary functional groups:

-

Carboxylic Acid : This group can undergo standard reactions such as esterification, amidation (e.g., coupling with amines using reagents like EDC/HOBt), reduction to an alcohol, and conversion to an acyl chloride. These reactions are fundamental in drug discovery for creating libraries of derivatives for structure-activity relationship (SAR) studies[5].

-

Benzyl Ether : The benzyl group can be cleaved under hydrogenolysis conditions (e.g., H₂/Pd-C) to regenerate the phenolic hydroxyl group. This deprotection strategy is useful when the phenol needs to be masked during earlier synthetic steps.

Spectroscopic and Analytical Characterization

The identity and purity of synthesized this compound must be confirmed through rigorous analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum provides a definitive fingerprint of the molecule. Expected signals include:

-

A broad singlet for the carboxylic acid proton (COOH), typically downfield (>10 ppm).

-

A singlet for the methylene protons of the benzyl group (O-CH₂-Ph) around 5.0-5.2 ppm.

-

A series of multiplets in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on both the phenylacetic acid and benzyl rings.

-

A singlet for the methylene protons of the acetic acid moiety (Ar-CH₂-COOH) around 3.6 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid (~175-180 ppm), the carbons of the two aromatic rings, and the two distinct methylene carbons.

-

IR (Infrared) Spectroscopy : The IR spectrum is useful for identifying the key functional groups. Expect to see:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group around 1700 cm⁻¹.

-

C-O stretching vibrations for the ether linkage.

-

C-H stretching and bending vibrations for the aromatic and aliphatic portions.

-

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mode, one would expect to observe the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode, corresponding to the molecular weight of 242.27 g/mol [2].

Caption: Workflow for the purification and analytical characterization of the compound.

Applications in Research and Development

This compound serves as a versatile building block in several areas of chemical research.

-

Medicinal Chemistry : Phenylacetic acid derivatives are prevalent in drug development[1]. This compound can be used as a starting material for synthesizing more complex molecules with potential therapeutic activities. For example, it can be incorporated into scaffolds targeting enzymes or receptors where the benzyloxy-phenyl moiety can engage in specific binding interactions within a protein's active site. The phenylacetic acid framework itself is a known scaffold for non-steroidal anti-inflammatory drugs (NSAIDs).

-

PROTACs and Linker Chemistry : The carboxylic acid handle allows for its conjugation to other molecules. In the field of targeted protein degradation, this compound could be used as a fragment or part of a linker in the design of Proteolysis Targeting Chimeras (PROTACs)[6].

-

Materials Science : Carboxylic acids are often used to functionalize surfaces or to create polymers and metal-organic frameworks (MOFs). The aromatic nature of this compound could lend itself to applications requiring specific electronic or stacking properties.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety.

-

Hazard Identification : This compound is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage. It may also cause respiratory irritation and is very toxic to aquatic life[2][7].

-

GHS Pictograms : Corrosion, Exclamation Mark, Environment.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H400 (Very toxic to aquatic life)[7].

-

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield[7][8].

-

Skin Protection : Wear nitrile or other suitable chemical-resistant gloves and a lab coat. Inspect gloves before use[7][8].

-

Respiratory Protection : Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a P95 (US) or P1 (EU EN 143) particle respirator may be necessary[7][8].

-

-

Handling and Storage :

-

First Aid Measures :

-

In case of eye contact : Rinse immediately and cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice[7][8].

-

In case of skin contact : Wash off with soap and plenty of water[7][8].

-

If inhaled : Move the person to fresh air. If not breathing, give artificial respiration[7][8].

-

If swallowed : Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell[7][9].

-

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | CAS 1860-58-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. angenechemical.com [angenechemical.com]

- 8. aksci.com [aksci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-(3-(benzyloxy)phenyl)acetic acid (CAS: 1860-58-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-(benzyloxy)phenyl)acetic acid, a key organic intermediate. It covers physicochemical properties, synthesis, analytical characterization, applications in research, and safety protocols, designed to support laboratory and development activities.

Core Characteristics and Properties

This compound, also known as 3-benzyloxyphenylacetic acid, is a carboxylic acid derivative featuring a benzyl ether protecting group on a phenylacetic acid core.[1] This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its CAS registry number is 1860-58-8.[1][2][3][4]

Physicochemical Data Summary

A compilation of its key physical and chemical properties is essential for its effective use in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1][2][4] |

| Appearance | White crystals or powder | [5][6] |

| Melting Point | 121-125 °C | [1][4] |

| Boiling Point | 418.4 °C at 760 mmHg | [1] |

| Density | 1.201 g/cm³ | [1] |

| Flash Point | 158.3 °C | [1] |

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is most commonly achieved through a two-step process starting from 3-hydroxyphenylacetic acid. This method is reliable and scalable for laboratory purposes.

Step 1: Williamson Ether Synthesis The first step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is a classic Williamson ether synthesis, where the phenoxide, formed by deprotonating 3-hydroxyphenylacetic acid with a suitable base, acts as a nucleophile to attack benzyl bromide.

-

Causality: The use of a base like potassium carbonate (K₂CO₃) is critical. It is strong enough to deprotonate the acidic phenolic hydroxyl group (pKa ~10) but not the carboxylic acid (pKa ~4.5), leading to selective O-alkylation at the phenol position. An aprotic polar solvent like acetone or DMF facilitates the reaction by solvating the cation and allowing the phenoxide to be a free and active nucleophile.

Step 2: Work-up and Isolation After the reaction, an aqueous work-up is performed to remove inorganic salts and unreacted starting materials. The product is then extracted into an organic solvent and purified, typically by recrystallization, to yield the final product.

Detailed Laboratory Protocol

-

Reaction Setup: To a solution of 3-hydroxyphenylacetic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

-

Reagent Addition: Add benzyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Quenching and Extraction: After cooling, filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Synthesis Workflow Diagram

References

- 1. This compound | CAS 1860-58-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 3-Benzyloxyphenylacetic Acid , 98% , 1860-58-8 - CookeChem [cookechem.com]

- 3. Angene - this compound | 1860-58-8 | MFCD02664806 | AG003BQY [japan.angenechemical.com]

- 4. (3-ベンジルオキシフェニル)酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-(3-(benzyloxy)phenyl)acetic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-(benzyloxy)phenyl)acetic acid, a notable derivative of phenylacetic acid, serves as a versatile building block in the landscape of organic synthesis and medicinal chemistry. Its structure, which features a carboxylic acid moiety and a protected phenol in the form of a benzyl ether, presents a unique scaffold for the development of complex molecules and active pharmaceutical ingredients (APIs). The benzyl protecting group allows for selective reactions at the carboxylic acid functional group, with the potential for subsequent deprotection to reveal the phenolic hydroxyl for further functionalization. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and its applications in research and drug development.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 242.27 g/mol | [1][2] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| CAS Number | 1860-58-8 | [1] |

| Melting Point | 121-125 °C | [1] |

| Boiling Point | 418.4 °C at 760 mmHg | [1] |

| Density | 1.201 g/cm³ | [1] |

| Flash Point | 158.3 °C | [1] |

Synthesis of this compound via Williamson Ether Synthesis

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this case, 3-hydroxyphenylacetic acid is treated with benzyl bromide and a suitable base to yield the desired product. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile.[3]

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

3-Hydroxyphenylacetic acid

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-hydroxyphenylacetic acid (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetone (10 volumes).

-

Addition of Benzyl Bromide: Stir the suspension at room temperature for 15 minutes. Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C for acetone) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash them with a small amount of acetone. Combine the filtrates and evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether. Transfer the solution to a separatory funnel and wash with 1 M HCl, followed by water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white solid.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized this compound.

Caption: Analytical workflow for product characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound. A reverse-phase method is typically employed.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is commonly used. The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to better peak shape.[4][5]

-

Detection: UV detection at a wavelength of 254 nm is suitable for this aromatic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenylacetic acid moiety and the benzyl group, a singlet for the benzylic methylene protons (around 5.0 ppm), and a singlet for the methylene protons of the acetic acid group (around 3.6 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid (around 178 ppm), the aromatic carbons, and the methylene carbons. For similar phenylacetic acid derivatives, characteristic shifts have been reported which can be used as a reference.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands include:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

-

C=O stretch: A strong, sharp peak around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.[6]

-

C-O stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the ether linkage and the carboxylic acid C-O.

-

Aromatic C-H and C=C stretches: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Applications in Research and Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry. The phenylacetic acid scaffold is a key component in a variety of biologically active molecules.[7]

-

Intermediate in API Synthesis: The protected phenolic group and the reactive carboxylic acid make this compound a valuable intermediate for the synthesis of more complex drug candidates. The carboxylic acid can be readily converted to esters, amides, and other derivatives, while the benzyl group can be removed under various conditions to liberate the phenol for further reactions.[8]

-

Development of Novel Therapeutics: Phenylacetic acid derivatives have been investigated for a range of therapeutic applications, including their potential as anticancer agents and for the treatment of neurodegenerative diseases.[7] The structural motif of this compound can be incorporated into novel molecular designs to explore new pharmacological activities.

-

PROTAC Linkers: Phenylacetic acid derivatives can also be utilized as components of PROTAC (Proteolysis Targeting Chimera) linkers, which are bifunctional molecules that induce the degradation of specific proteins.[9]

Safety and Handling

This compound is harmful if swallowed and can cause skin and eye irritation. It is also very toxic to aquatic life.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 7. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives | MDPI [mdpi.com]

- 8. US20070010685A1 - Method of phenylacetic acid production - Google Patents [patents.google.com]

- 9. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]

A Strategic Guide to Elucidating the Mechanism of Action of Novel Phenylacetic Acid Analogs: A Case Study of 2-(3-(benzyloxy)phenyl)acetic acid

This document provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals on determining the mechanism of action (MoA) for a novel chemical entity. We will use the hypothetical compound, 2-(3-(benzyloxy)phenyl)acetic acid—hereafter referred to as "BPAA"—as a case study to illustrate a logical, multi-pronged scientific strategy. While BPAA itself is not extensively characterized in public literature, its core phenylacetic acid scaffold is a well-known pharmacophore present in various bioactive molecules, including plant auxins and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This structural heritage provides a compelling rationale for a thorough investigation of its biological activity.

The following guide eschews a rigid template, instead presenting a dynamic and logical workflow that mirrors the real-world process of drug discovery research. Our approach is grounded in the principles of scientific integrity, emphasizing the use of orthogonal methodologies to build a robust and validated model of the compound's MoA.

Part 1: Initial Hypothesis Generation and Phenotypic Discovery

Before embarking on extensive molecular-level investigations, the initial phase focuses on generating a testable hypothesis. This involves a combination of computational prediction and broad-based cellular screening to identify a clear biological signal or phenotype.

In Silico Target Prediction

Computational methods serve as a cost-effective first step to prioritize experimental efforts. By analyzing the structure of BPAA, we can infer potential biological targets based on the principle of chemical similarity.

-

Ligand-Based Pharmacophore Modeling: The structure of BPAA is compared against extensive databases of known bioactive molecules. This can reveal similarities to compounds that bind to specific classes of enzymes or receptors. For instance, a structural resemblance to known cyclooxygenase (COX) inhibitors might suggest an anti-inflammatory potential.[3]

-

Target Prediction & Inverse Docking: Algorithms can screen the BPAA structure against a library of protein binding sites to calculate potential binding affinities, generating a ranked list of plausible targets.

Caption: In silico workflow for initial target hypothesis generation.

Phenotypic Screening: From Broad to Specific

The goal of phenotypic screening is to identify a consistent and measurable cellular response to BPAA. A tiered approach is most effective.

-

Broad Cytotoxicity/Cytostatic Screening: BPAA is first tested across a diverse panel of human cell lines (e.g., NCI-60 panel) at a range of concentrations. This initial screen determines if the compound has general cytotoxic effects or if it selectively inhibits the growth of certain cell types.

-

Targeted Phenotypic Assays: Based on the in silico predictions, more specific assays are deployed. If computational models suggested an immunomodulatory role, one might use an assay measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α release in macrophages.

Experimental Protocol: Macrophage Activation Assay

-

Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with a serial dilution of BPAA (e.g., 0.1 µM to 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known p38 inhibitor).

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 6 hours at 37°C.

-

Quantification: Collect the cell supernatant and quantify the concentration of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.

Table 1: Hypothetical Phenotypic Screening Data for BPAA

| Assay Type | Cell Line | Endpoint Measured | BPAA Activity (IC50) | Interpretation |

| Cytotoxicity | A549 (Lung Cancer) | Cell Viability (MTT) | > 100 µM | Not broadly cytotoxic |

| Cytotoxicity | MCF7 (Breast Cancer) | Cell Viability (MTT) | > 100 µM | Not broadly cytotoxic |

| Anti-inflammatory | RAW 264.7 | LPS-induced TNF-α | 5.2 µM | Potent anti-inflammatory effect |

| Proliferation | Jurkat (T-cell) | BrdU Incorporation | > 50 µM | Not a direct anti-proliferative |

The data in Table 1 strongly suggest that BPAA's primary effect is not cytotoxic but rather immunomodulatory, providing a clear direction for subsequent target identification efforts.

Part 2: Unbiased Target Identification and Validation

With a confirmed phenotype, the next critical phase is to identify the specific molecular target(s) of BPAA. Chemoproteomics offers a powerful, unbiased approach to discover these interactions directly in a biological system.[4]

Chemoproteomics: Affinity-Based Target Discovery

This strategy involves creating a chemical probe version of BPAA to "fish" for its binding partners within the cellular proteome.

Step-by-Step Workflow:

-

Probe Synthesis: Synthesize an analog of BPAA that incorporates a linker and a reactive handle (e.g., biotin). It is crucial to confirm that this new probe retains the biological activity of the parent compound.

-

Cell Lysate Preparation: Grow and harvest cells that exhibit the desired phenotype (e.g., RAW 264.7 macrophages). Prepare a native cell lysate that preserves protein structure and function.

-

Affinity Pulldown: Incubate the cell lysate with the biotinylated-BPAA probe. As a critical control, a parallel incubation is performed in the presence of a large excess of the original, non-biotinylated BPAA. True binding partners will be competed off the probe in this control sample.

-

Capture and Elution: Use streptavidin-coated beads to capture the biotinylated probe and any bound proteins. After washing away non-specific binders, the specifically bound proteins are eluted.

-

Protein Identification: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Candidate targets are those proteins that are significantly enriched in the probe-only sample compared to the competition control.

Caption: Workflow for affinity-based target identification.

Biophysical Validation of Direct Target Engagement

After identifying a list of high-confidence candidate proteins from the chemoproteomics screen, it is essential to validate the direct binding interaction using orthogonal, biophysical methods.[5]

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures binding events in real-time, providing quantitative data on affinity and kinetics.[6]

-

Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto a sensor chip surface.

-

Analyte Injection: Flow a series of precise concentrations of BPAA over the chip surface.

-

Data Acquisition: The SPR instrument detects changes in the refractive index at the surface as BPAA binds to the immobilized protein (association phase) and then dissociates when buffer is flowed over the chip (dissociation phase).

-

Kinetic Analysis: Fit the resulting sensorgrams to a binding model to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).

Table 2: Hypothetical SPR Binding Data for BPAA against Candidate Targets

| Candidate Protein | K₋ (Affinity) | kₐ (on-rate) (1/Ms) | kₔ (off-rate) (1/s) | Interpretation |

| MAP Kinase p38α | 1.2 µM | 2.5 x 10⁴ | 3.0 x 10⁻² | Validated Hit: High-affinity interaction. |

| Cyclooxygenase-2 | 25 µM | 1.1 x 10⁴ | 2.7 x 10⁻¹ | Weak interaction, likely not primary target. |

| Albumin | > 100 µM | - | - | Non-specific binder, discarded. |

This biophysical data confirms a direct, high-affinity interaction between BPAA and MAP Kinase p38α, establishing it as the lead candidate target.

Part 3: Delineating the Downstream Signaling Pathway

Validating the molecular target is a milestone, but understanding the functional consequences of this interaction is the essence of MoA elucidation. The final phase connects the direct binding event to the observed cellular phenotype.

Target Validation in a Cellular Context

To confirm that p38α is indeed the target responsible for the anti-inflammatory phenotype, we must show that its presence is required for BPAA's activity.

Protocol: siRNA-mediated Target Knockdown

-

Transfection: Transfect RAW 264.7 cells with either a non-targeting control siRNA or an siRNA specifically targeting p38α mRNA.

-

Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the p38α protein. Confirm knockdown via Western blot.

-

BPAA Treatment & Stimulation: Treat both control and knockdown cells with BPAA, followed by LPS stimulation as described in the initial phenotypic assay.

-

Phenotypic Readout: Measure TNF-α production. If p38α is the correct target, its knockdown should render the cells insensitive to the effects of BPAA, meaning BPAA will no longer be able to suppress TNF-α production.

References

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 2-(3-(Pentyloxy)phenyl)acetic acid [smolecule.com]

- 4. Chemoproteomics - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]

An In-Depth Technical Guide to the Potential Biological Activity of 2-(3-(benzyloxy)phenyl)acetic acid

Abstract

Phenylacetic acid (PAA) and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive exploration of the potential therapeutic applications of a specific derivative, 2-(3-(benzyloxy)phenyl)acetic acid. Drawing upon the established pharmacological profiles of related PAA compounds, this document outlines the hypothesized biological activities, proposes detailed experimental protocols for their investigation, and discusses potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel therapeutics based on the phenylacetic acid framework.

Introduction: The Phenylacetic Acid Scaffold - A Privileged Motif in Drug Discovery

The phenylacetic acid (PAA) core, a simple aromatic carboxylic acid, is a recurring structural motif in a multitude of biologically active compounds.[1][2] Nature utilizes this scaffold in plant hormones (auxins) and as an antimicrobial agent in ant secretions.[2] In humans, PAA is a metabolic byproduct of phenylalanine.[2] The versatility of the PAA backbone has been extensively leveraged in synthetic medicinal chemistry, leading to the development of drugs with diverse therapeutic applications, including antibiotics like penicillin and cephalosporins.[1]

Derivatives of PAA have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, analgesic, antipyretic, anticancer, and antimicrobial activities.[3][4][5][6] This wide array of biological responses underscores the potential of newly synthesized PAA derivatives, such as this compound, as candidates for novel drug discovery programs. The introduction of a benzyloxy group at the meta-position of the phenyl ring in this compound presents an intriguing modification that could modulate the compound's physicochemical properties and biological targets.

This guide will delve into the scientifically grounded hypotheses regarding the potential biological activities of this compound, providing a roadmap for its systematic investigation.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the extensive literature on PAA derivatives, we can postulate several key areas of potential biological activity for this compound. The presence of the benzyloxy group may influence the compound's lipophilicity, steric hindrance, and electronic properties, thereby affecting its interaction with biological targets.

Potential as an Anti-Inflammatory Agent

A significant number of PAA derivatives exhibit potent anti-inflammatory, analgesic, and antipyretic properties.[3][6][7] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[8][9]

Hypothesis: this compound may act as a selective or non-selective COX inhibitor, thereby reducing inflammation.

Mechanistic Rationale: The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that bind to the active site of COX enzymes. The benzyloxy group could potentially enhance binding affinity or selectivity for the COX-2 isoform, which is often upregulated at sites of inflammation.

Potential as an Anticancer Agent

The PAA scaffold has been a fertile ground for the discovery of novel anticancer agents. PAA itself and its derivatives have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including breast cancer.[4][10][11][12]

Hypothesis: this compound may possess antiproliferative and pro-apoptotic activity against cancer cells.

Mechanistic Rationale: Known anticancer mechanisms of PAA derivatives include the induction of apoptosis via the Fas/FasL signaling pathway, inhibition of nitric oxide synthase, and modulation of the aryl hydrocarbon receptor.[10] Furthermore, some benzyloxyphenyl derivatives have been identified as inhibitors of the STAT3 signaling pathway, a critical regulator of tumor cell proliferation and survival.[13][14] The benzyloxy moiety in the target compound could facilitate interactions within the STAT3 SH2 domain.

Potential as an Antimicrobial Agent

Phenylacetic acid and its derivatives have well-documented antimicrobial properties.[1][2][5] They can be effective against a range of bacteria by disrupting their cellular membranes.[15]

Hypothesis: this compound may exhibit antibacterial activity.

Mechanistic Rationale: The lipophilic nature of the benzyloxy group could enhance the compound's ability to penetrate bacterial cell walls and disrupt the cytoplasmic membrane, leading to leakage of intracellular components and cell death.[15]

Proposed Experimental Workflows for Biological Evaluation

To systematically investigate the hypothesized biological activities of this compound, a tiered approach of in vitro and in vivo assays is recommended.

Investigation of Anti-Inflammatory Activity

A logical workflow to assess the anti-inflammatory potential would involve initial in vitro screening followed by in vivo validation.

Experimental Protocols:

-

COX-1/COX-2 Inhibition Assay:

-

Utilize commercially available enzyme immunoassay (EIA) kits for COX-1 and COX-2.

-

Prepare a dilution series of this compound (e.g., 0.1 µM to 100 µM).

-

Incubate the compound with purified COX-1 or COX-2 enzyme and arachidonic acid as the substrate.

-

Measure the production of prostaglandin E2 (PGE2) to determine the IC50 value for each enzyme.

-

-

Lipopolysaccharide (LPS)-stimulated Macrophage Assay:

-

Culture murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Pre-treat cells with varying concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Measure nitric oxide (NO) production in the supernatant using the Griess reagent.

-

Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits.

-

Investigation of Anticancer Activity

The evaluation of anticancer potential should begin with broad screening across different cancer cell lines, followed by mechanistic studies.

Experimental Protocols:

-

MTT/MTS Cell Viability Assay:

-

Seed cancer cells (e.g., breast cancer lines MCF-7, MDA-MB-468) in 96-well plates.[4]

-

Treat cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT or MTS reagent and incubate until color development.

-

Measure absorbance to determine cell viability and calculate IC50 values.[4]

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Stain cells with FITC-conjugated Annexin V and PI.

-

Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Investigation of Antimicrobial Activity

Standard microbiological assays can be employed to determine the antimicrobial spectrum and potency.

Experimental Protocols:

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

-

Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate broth media.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.[16]

-

Potential Signaling Pathways

Based on the activities of related compounds, this compound could potentially modulate several key signaling pathways.

Data Summary and Interpretation

The following table provides a hypothetical summary of potential experimental outcomes for this compound, based on the activities of related PAA derivatives.

| Assay | Parameter | Hypothetical Result | Interpretation |

| COX-1/COX-2 Inhibition | IC50 (µM) | COX-1: >100COX-2: 15.5 | Potential for selective COX-2 inhibition, suggesting a favorable gastrointestinal safety profile. |

| LPS-stimulated Macrophages | IC50 (µM) for NO inhibition | 25.0 | Moderate anti-inflammatory activity at the cellular level. |

| MTT Assay (MCF-7 cells) | IC50 (µM) | 52.0 | Moderate cytotoxic activity against breast cancer cells.[12] |

| Broth Microdilution (S. aureus) | MIC (µg/mL) | 64 | Moderate antibacterial activity. |

Conclusion and Future Directions

The structural features of this compound, in the context of the known biological activities of the phenylacetic acid scaffold, strongly suggest its potential as a multi-faceted therapeutic agent. The proposed experimental workflows provide a clear and logical path for the comprehensive evaluation of its anti-inflammatory, anticancer, and antimicrobial properties.

Future research should focus on elucidating the precise molecular targets and mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs with modifications to the benzyloxy group and the phenyl ring, will be crucial for optimizing potency and selectivity. Furthermore, in vivo studies in relevant disease models will be essential to validate the therapeutic potential of this promising compound. The insights gained from such investigations could pave the way for the development of a new class of PAA-based therapeutics.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 3. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 6. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 2-(3-(Pentyloxy)phenyl)acetic acid [smolecule.com]

- 9. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phenylacetate: a novel nontoxic inducer of tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-(3-(benzyloxy)phenyl)acetic acid" structural analogs

An In-depth Technical Guide to the Structural Analogs of 2-(3-(benzyloxy)phenyl)acetic acid

Authored by a Senior Application Scientist

Introduction: The Phenylacetic Acid Scaffold as a Privileged Structure in Drug Discovery

Phenylacetic acid and its derivatives represent a versatile and highly significant class of compounds in medicinal chemistry.[1][2][3] The inherent structural features of this scaffold—a phenyl ring linked to a carboxylic acid moiety by a methylene bridge—provide an excellent platform for designing molecules with a broad spectrum of biological activities.[1][4] From the well-known non-steroidal anti-inflammatory drug (NSAID) Diclofenac to its role as a precursor in the synthesis of penicillin G, phenylacetic acid derivatives have demonstrated considerable therapeutic impact.[5][6] The subject of this guide, this compound, serves as an exemplary starting point for exploring the chemical space of its structural analogs. The presence of the benzyloxy group at the meta-position offers a key site for modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

This guide provides a comprehensive overview of the design, synthesis, and potential biological evaluation of structural analogs of this compound. We will delve into the principles of bioisosterism to guide analog design, explore robust synthetic methodologies, and discuss potential therapeutic applications based on the established pharmacology of this compound class.

Part 1: Rational Design of Structural Analogs

The design of structural analogs of this compound is guided by the principles of bioisosterism, a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the desired biological activity or to mitigate undesirable properties.[7][8][9][10] The goal is to create new chemical entities with improved potency, selectivity, metabolic stability, and pharmacokinetic profiles.[8][9]

Bioisosteric Replacements for the Benzyloxy Group

The benzyloxy group, while seemingly a simple ether linkage, offers multiple avenues for modification. Its size, lipophilicity, and potential for metabolic cleavage can be modulated through various bioisosteric replacements.

-

Homologation and Chain Length Variation: Altering the length of the alkyl chain in the ether linkage (e.g., phenoxy, phenylethoxy) can impact the compound's lipophilicity and conformational flexibility.

-

Ring-substituted Benzyl Ethers: Introducing substituents on the benzyl ring can influence electronic properties and provide additional vectors for interaction with biological targets.

-

Alternative Ether Linkages: Replacing the benzyl group with other alkyl or aryl groups can fine-tune the steric and electronic profile of the molecule.

-

Bioisosteres of the Ether Oxygen: The ether oxygen can be replaced with other functionalities such as a thioether (sulfur), sulfoxide, sulfone, or even a methylene group to alter polarity and hydrogen bonding capacity.

Modifications of the Phenylacetic Acid Core

The phenylacetic acid core itself presents numerous opportunities for structural diversification.

-

Substitution on the Phenyl Ring: The positions ortho- and para- to the acetic acid side chain are prime locations for introducing a wide range of substituents (e.g., halogens, alkyl groups, nitro groups, etc.) to modulate activity and selectivity.

-

Carboxylic Acid Bioisosteres: The carboxylic acid group is a key pharmacophoric feature, but it can sometimes lead to poor bioavailability or metabolic instability. Replacing it with bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides can improve these properties while maintaining the necessary acidic character for target interaction.[8][11]

-

Alpha-Substitution on the Acetic Acid Chain: Introducing substituents at the alpha-position of the acetic acid moiety can introduce chirality and restrict conformational freedom, which can lead to enhanced potency and selectivity.

Conceptual Workflow for Analog Design

Caption: A conceptual workflow for the rational design of structural analogs.

Part 2: Synthetic Strategies and Methodologies

The synthesis of structural analogs of this compound can be approached through several robust and versatile synthetic routes. The choice of a particular method will depend on the desired structural modifications and the availability of starting materials.

Synthesis of the Phenylacetic Acid Moiety

A common and efficient method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding phenylacetonitriles. The nitrile itself can be prepared from the corresponding benzyl halide.

Protocol 1: Synthesis of Phenylacetic Acid from Benzyl Halide

Step 1: Cyanation of Benzyl Halide

-

Dissolve the substituted benzyl halide (1.0 eq) in a suitable solvent such as ethanol or DMSO.

-

Add sodium cyanide (1.1 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if necessary.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude phenylacetonitrile.

Step 2: Hydrolysis of Phenylacetonitrile

-

To the crude phenylacetonitrile, add an excess of a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH in aqueous ethanol).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

If using acidic hydrolysis, cool the mixture and extract the product with an organic solvent.

-

If using basic hydrolysis, cool the mixture, acidify with a strong acid to precipitate the carboxylic acid, and then extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude phenylacetic acid, which can be purified by recrystallization or column chromatography.[1][12]

The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for the synthesis of aryl-substituted thioamides, which can then be hydrolyzed to the corresponding carboxylic acids. This reaction is particularly useful for converting aryl ketones to phenylacetamides.[13][14][15][16][17]

Protocol 2: Willgerodt-Kindler Synthesis of Phenylacetamide

-

In a round-bottom flask, combine the substituted acetophenone (1.0 eq), sulfur (2.5 eq), and a secondary amine such as morpholine (3.0 eq).

-

Heat the mixture to reflux (typically around 130-150 °C) for several hours.[15][16]

-

Monitor the reaction by TLC until the starting ketone is consumed.

-

Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

-

Extract the product with an organic solvent like diethyl ether or dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude thioamide.

-

The thioamide can then be hydrolyzed to the corresponding phenylacetic acid by heating with aqueous acid or base.

Caption: A simplified workflow for the Willgerodt-Kindler reaction.

Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of analogs with diverse substitutions on the phenyl ring, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are invaluable.[18] This allows for the coupling of an aryl halide with a boronic acid or ester.

Protocol 3: Suzuki Coupling for Aryl Ring Diversification

-

To a reaction vessel, add the aryl halide (e.g., a brominated phenylacetic acid derivative, 1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired biaryl-substituted phenylacetic acid analog.[18]

Part 3: Biological Evaluation and Potential Applications

The structural analogs of this compound are likely to exhibit a range of biological activities, given the known pharmacology of phenylacetic acid derivatives.

Anti-inflammatory Activity

Many phenylacetic acid derivatives, most notably Diclofenac, are potent non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes.[11]

Table 1: Key Parameters for COX Inhibition Assays

| Parameter | Description |

| Enzyme Source | Recombinant human COX-1 and COX-2 enzymes. |

| Substrate | Arachidonic acid. |

| Assay Format | Measurement of prostaglandin E₂ (PGE₂) production using an enzyme immunoassay (EIA) or mass spectrometry. |

| Data Analysis | Calculation of IC₅₀ values to determine the potency and selectivity of the compounds. |

Other Potential Therapeutic Targets

Phenylacetic acid derivatives have been reported to interact with a variety of other biological targets, suggesting a broader therapeutic potential for the newly synthesized analogs. For example, some phenylacetic acids have been shown to bind to gamma-hydroxybutyric acid (GHB) sites in the brain.[5]

Table 2: Potential Biological Targets for Phenylacetic Acid Analogs

| Target Family | Potential Therapeutic Area |

| Cyclooxygenases (COX) | Inflammation, Pain, Fever |

| Gamma-aminobutyric acid (GABA) Receptors | Neuroscience, Anxiolytics, Anticonvulsants |

| Hepatocyte Nuclear Factor 4α (HNF-4α) | Metabolic Diseases, Diabetes[19] |

| Various Enzymes and Receptors | Oncology, Infectious Diseases |

Structure-Activity Relationship (SAR) Studies

A systematic biological evaluation of the synthesized analogs will be crucial for establishing a clear structure-activity relationship (SAR). This involves correlating the structural modifications with the observed changes in biological activity.[11][20] The insights gained from SAR studies will guide the further optimization of lead compounds towards the development of novel therapeutic agents.

Conclusion

The this compound scaffold provides a fertile ground for the design and synthesis of novel structural analogs with significant therapeutic potential. By leveraging the principles of bioisosterism and employing robust synthetic methodologies, researchers can generate diverse libraries of compounds for biological screening. A thorough investigation of the structure-activity relationships of these analogs will be instrumental in identifying promising lead candidates for further drug development. This guide has provided a foundational framework for initiating such a research program, from rational design to synthetic execution and biological evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. jetir.org [jetir.org]

- 5. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. drughunter.com [drughunter.com]

- 9. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 14. Willgerodt-Kindler Reaction [drugfuture.com]

- 15. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 16. Willgerodt Rearrangement [unacademy.com]

- 17. Willgerodt_rearrangement [chemeurope.com]

- 18. inventivapharma.com [inventivapharma.com]

- 19. WO2005009104A2 - Benzoic and phenyl acetic acid derivatives as hnf-4 modulators - Google Patents [patents.google.com]

- 20. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Solubility Profile of 2-(3-(benzyloxy)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from in vitro assay reliability to oral bioavailability and formulation strategies. This guide provides an in-depth technical analysis of the solubility profile of 2-(3-(benzyloxy)phenyl)acetic acid (CAS: 1860-58-8), a carboxylic acid derivative. By integrating physicochemical principles with established experimental protocols, this document serves as a comprehensive resource for scientists engaged in its research and development. We will explore its fundamental properties, predict its behavior in various solvent systems, and provide actionable, field-proven methodologies for its empirical determination.

Physicochemical Characterization

A molecule's solubility is fundamentally governed by its physicochemical properties. The structure of this compound, featuring a phenylacetic acid core with a bulky, hydrophobic benzyloxy substituent, suggests a complex solubility profile with significant pH- and solvent-dependency.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1860-58-8 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Physical Form | Solid | Vendor Data |

| Melting Point | 121-125 °C | [1] |

| pKa (estimated) | ~4.3 | [2][3] |

| LogP (estimated) | 2.5 - 3.0 | [4] |

Key Determinants of Solubility

-

pKa (Acid Dissociation Constant): The carboxylic acid moiety is the primary ionizable group. While the exact pKa for this molecule is not readily published, the pKa of the parent compound, phenylacetic acid, is approximately 4.31.[2] The meta-substituted benzyloxy group is not expected to dramatically alter this value. This pKa is the inflection point for pH-dependent solubility; at pH values above the pKa, the compound will deprotonate to form the more soluble carboxylate anion.

-

LogP (Octanol-Water Partition Coefficient): LogP is a measure of lipophilicity. The parent phenylacetic acid has a LogP of 1.4. The addition of the large, nonpolar benzyloxy group significantly increases lipophilicity. The calculated LogP for the isomeric 2-(4-(benzyloxy)phenyl)acetic acid is 2.89.[4] It is therefore reasonable to estimate a LogP for the 3-benzyloxy isomer in the range of 2.5 to 3.0. This relatively high value predicts low intrinsic solubility in aqueous media and preferential solubility in organic solvents.

Theoretical Solubility Profile

pH-Dependent Aqueous Solubility

The solubility of an ionizable compound like this compound is profoundly influenced by pH. The relationship is described by the Henderson-Hasselbalch equation, which dictates the ratio of the ionized (A⁻) to the non-ionized (HA) form of the acid.[5][6][7]

S = S₀ (1 + 10^(pH - pKa))

Where:

-

S is the total solubility at a given pH.

-

S₀ is the intrinsic solubility of the neutral form (HA).

Causality:

-

At pH << pKa (e.g., pH 1-2): The compound will be predominantly in its neutral, protonated form (HA). Governed by the high LogP, its solubility (S₀) will be very low. This is critical for predicting absorption in the stomach.[8]

-

At pH >> pKa (e.g., pH 7.4): The compound will exist almost entirely in its ionized, deprotonated carboxylate form (A⁻). The charge introduces strong ion-dipole interactions with water, dramatically increasing solubility. This is relevant for predicting solubility in blood plasma and the intestine.

The following diagram illustrates this fundamental relationship.

Caption: pH-dependent ionization equilibrium of this compound.

Solubility in Organic Solvents

Given its significant nonpolar surface area from the two phenyl rings and the ether linkage, this compound is predicted to be soluble in a range of organic solvents.[9]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to the ability of these solvents to form hydrogen bonds with both the carboxylic acid donor/acceptor sites and the ether oxygen acceptor.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): High solubility is anticipated, as these solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Toluene, Chloroform): Moderate to good solubility is likely, driven by van der Waals interactions with the large hydrophobic regions of the molecule.

Experimental Methodologies for Solubility Determination

Empirical testing is essential to validate theoretical predictions. The choice of method depends on the stage of research, balancing throughput with accuracy.

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This is the "gold standard" method for determining the intrinsic (S₀) and pH-dependent solubility, providing a true equilibrium value.[10][11]

Principle: An excess of the solid compound is agitated in a specific solvent or buffer for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value (equilibrium).

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. Expert Insight: Using an amount visibly in excess ensures that saturation is achievable.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for 24-48 hours.[12] Trustworthiness: A 24-hour time point is common, but analyzing samples at multiple time points (e.g., 24h and 48h) confirms that equilibrium has been reached when concentrations are identical.[11]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid via centrifugation (e.g., 15 min at >10,000 g) or filtration using a low-binding filter (e.g., 0.22 µm PVDF). Expert Insight: Filtration is often preferred as it is more effective at removing fine particulates that can falsely elevate the measured concentration.

-

Quantification:

-

Carefully aspirate an aliquot of the clear supernatant.

-

Dilute the sample serially in a suitable mobile phase (e.g., 50:50 acetonitrile:water).

-

Analyze the concentration using a validated analytical method, typically HPLC-UV, against a standard curve prepared from a known stock solution of the compound.

-

The following diagram outlines this self-validating workflow.

Caption: Workflow for the Shake-Flask Equilibrium Solubility determination method.

Protocol: Kinetic Solubility

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly flag compounds with potential solubility issues.[13][14][15] They measure the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.

Principle: This method does not measure true equilibrium. Instead, it identifies the apparent solubility before the compound crystallizes out of a supersaturated solution, making it a measure of precipitation tendency.

Step-by-Step Methodology (Direct UV Method):

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96-well filter plate, add aqueous buffer (e.g., PBS, pH 7.4).

-

Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer and mix rapidly. The final DMSO concentration should be kept low (<2%) to minimize co-solvent effects.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[13]

-

Filtration: Filter the plate into a clear 96-well UV-compatible plate using a vacuum manifold.

-

Quantification: Measure the UV absorbance of the filtrate and compare it to a calibration curve prepared by diluting the DMSO stock in a buffer/DMSO mixture that prevents precipitation.[16]

Conclusion and Implications

The solubility profile of This compound is defined by the interplay between its acidic carboxylic group and its significant lipophilicity. Its aqueous solubility is predicted to be low at acidic pH and will increase substantially in neutral to basic conditions (pH > 4.5). Good solubility is expected in common polar organic solvents.

For drug development professionals, this profile has several implications:

-

Oral Bioavailability: Low solubility in the acidic environment of the stomach may limit dissolution and absorption. Formulation strategies such as creating a salt form or using amorphous solid dispersions may be required.

-

In Vitro Assays: When performing biological assays, it is crucial to ensure the compound's concentration does not exceed its solubility limit in the assay buffer to avoid precipitation and artifactual results.

-

Formulation: For parenteral formulations, targeting a pH well above the pKa and potentially using co-solvents will be necessary to achieve the desired concentration.

Accurate empirical determination using robust methods like the shake-flask protocol is paramount for generating reliable data to guide lead optimization and formulation development.

References

- 1. This compound | CAS 1860-58-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylacetic Acid [drugfuture.com]

- 4. chemscene.com [chemscene.com]

- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 7. microbenotes.com [microbenotes.com]

- 8. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. enamine.net [enamine.net]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of 2-(3-(benzyloxy)phenyl)acetic Acid: An In-Depth Technical Guide

Abstract

This technical guide provides a detailed spectroscopic characterization of 2-(3-(benzyloxy)phenyl)acetic acid. As a key intermediate in various synthetic applications, its unambiguous structural confirmation is paramount. This document, intended for researchers and drug development professionals, outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this molecule. We delve into the rationale behind experimental choices, present predicted spectral data, and offer expert interpretation of the results, culminating in a definitive spectroscopic profile.

Introduction

This compound is an organic compound featuring a phenylacetic acid core substituted with a benzyl ether group at the meta position. Its structure combines a carboxylic acid, an aromatic ring, a methylene bridge, and a benzyl ether moiety. This unique combination of functional groups necessitates a multi-faceted analytical approach for unequivocal identification and purity assessment. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate the molecular structure by probing the interactions of the molecule with electromagnetic radiation and its behavior under ionization. This guide will establish the characteristic spectral fingerprint of this compound.

Molecular Structure:

(Structure of this compound)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, we can map the distinct chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR).

Principles and Experimental Rationale

The choice of solvent is critical for NMR analysis. Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used because they are largely transparent in the ¹H NMR spectrum. For carboxylic acids, DMSO-d₆ is often preferred as it can prevent the acidic proton from exchanging too rapidly, resulting in a sharper signal. However, CDCl₃ is also commonly used.[1] The addition of a small amount of tetramethylsilane (TMS) provides a reference point (0.0 ppm) for the chemical shift scale.[2]

The ¹H NMR spectrum provides information on the number of different types of protons, the electronic environment of each proton (chemical shift), the number of neighboring protons (multiplicity through spin-spin splitting), and the relative number of protons of each type (integration). The ¹³C NMR spectrum reveals the number of different carbon environments and their electronic nature.

Experimental Protocol: Sample Preparation and Analysis

-

Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube.

-

Dissolution: Cap the tube and gently invert it several times or use sonication to ensure the sample is fully dissolved.

-

Analysis: Insert the NMR tube into the spectrometer's probe. Acquire the ¹H and ¹³C NMR spectra according to standard instrument parameters. A typical acquisition for ¹H NMR on a 400 MHz instrument involves 16-32 scans, while ¹³C NMR may require several hundred or thousand scans for adequate signal-to-noise.[3]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in CDCl₃ would exhibit several distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | ~10-12 | Broad Singlet | 1H | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its chemical shift is concentration-dependent.[4] |

| Phenyl (-C₆H ₅) | 7.30 - 7.45 | Multiplet | 5H | Protons on the unsubstituted benzyl ring are in a typical aromatic region. |

| Substituted Ring (-C₆H ₄-) | 6.85 - 7.30 | Multiplet | 4H | These protons are on the phenylacetic acid portion. Their shifts and splitting patterns are complex due to the meta-substitution pattern. |

| Benzyl Methylene (-O-CH ₂-Ph) | ~5.05 | Singlet | 2H | These protons are adjacent to an oxygen atom and an aromatic ring, causing a significant downfield shift. |

| Acetic Methylene (-CH ₂-COOH) | ~3.65 | Singlet | 2H | These protons are alpha to both an aromatic ring and a carbonyl group, placing them in this characteristic region.[1] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-C OOH) | ~177-178 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[1] |

| Phenyl Ring (ipso, -O-C -) | ~159 | The aromatic carbon directly attached to the ether oxygen is deshielded. |

| Phenyl Ring (ipso, -CH₂-C -) | ~135 | The aromatic carbon attached to the acetic acid moiety. |

| Benzyl Ring (ipso, -CH₂-C -) | ~137 | The aromatic carbon attached to the methylene bridge of the benzyl group. |